2-Isopropylcyclohexanol chemical properties
2-Isopropylcyclohexanol chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Isopropylcyclohexanol
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-isopropylcyclohexanol, tailored for researchers, scientists, and professionals in drug development. This document consolidates key data, outlines detailed experimental protocols, and visualizes complex chemical processes to facilitate a deeper understanding of this compound.
Core Chemical and Physical Properties
2-Isopropylcyclohexanol, a substituted cyclohexanol, exists as cis and trans stereoisomers. Its properties are crucial for its application in various chemical syntheses.
General Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₈O | [1][2][3][4][5][6] |
| Molecular Weight | 142.24 g/mol | [1][4][7][8][9] |
| IUPAC Name | 2-propan-2-ylcyclohexan-1-ol | [9] |
| CAS Number | 96-07-1 (for the mixture of isomers) | [2][3][4][9] |
| Canonical SMILES | CC(C)C1CCCCC1O | [3][9] |
Physical Properties
The physical properties can vary between the cis and trans isomers.
| Property | Value | Isomer | Source(s) |
| Boiling Point | 203.1 °C (at 760 mmHg) | Mixture | [2] |
| Density | 0.914 g/cm³ | Mixture | [2] |
| Flash Point | 80.8 °C | Mixture | [2] |
| Refractive Index | 1.466 | Mixture | [2] |
| Vapor Pressure | 0.0684 mmHg (at 25 °C) | Mixture | [2] |
| logP oct/wat | 2.194 | trans | [10] |
| Water Solubility | log₁₀WS = -2.38 (mol/L) | trans | [10] |
Spectral Data
| Data Type | Value | Isomer | Source(s) |
| Kovats Retention Index | Standard non-polar: 1119 | cis | [5][7] |
| Semi-standard non-polar: 1139 | cis | [5][7] | |
| Non-polar: 1123 | trans | [10] |
Synthesis and Experimental Protocols
The synthesis of 2-isopropylcyclohexanol can be achieved through the hydrogenation of 2-isopropylphenol (B134262). This process involves the reduction of the aromatic ring to a cyclohexane (B81311) ring.
Synthesis Workflow
Caption: Workflow for the synthesis of 2-isopropylcyclohexanol.
Experimental Protocol: Hydrogenation of 2-Isopropylphenol
This protocol is based on general procedures for the hydrogenation of phenols.
-
Catalyst Preparation : In a high-pressure reactor, add 2-isopropylphenol and a suitable catalyst (e.g., Rhodium on carbon, or Platinum oxide) suspended in a solvent like acetic acid.[11]
-
Hydrogenation : Seal the reactor and purge with nitrogen, then fill with hydrogen gas to the desired pressure (e.g., 5 kg/cm ²).[11]
-
Reaction : Stir the mixture vigorously at a set temperature (e.g., room temperature or slightly elevated) until hydrogen uptake ceases. This can take several hours.[11]
-
Work-up : Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filtration : Remove the catalyst by filtering the reaction mixture through a pad of Celite.
-
Extraction : If necessary, neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product into an organic solvent (e.g., diethyl ether).
-
Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification : Purify the crude 2-isopropylcyclohexanol by vacuum distillation to separate the cis and trans isomers and remove any impurities.
Key Chemical Reactions: Dehydration
Like other alcohols, 2-isopropylcyclohexanol can undergo dehydration in the presence of a strong acid catalyst (e.g., phosphoric acid or sulfuric acid) to form a mixture of alkenes. This E1 reaction proceeds through a carbocation intermediate.[12]
Dehydration Reaction Pathway
Caption: E1 dehydration pathway of 2-isopropylcyclohexanol.
Experimental Protocol: Dehydration and Product Analysis
This protocol is adapted from the dehydration of 2-methylcyclohexanol.[12][13]
-
Reaction Setup : In a round-bottom flask, combine 2-isopropylcyclohexanol with a catalytic amount of concentrated phosphoric acid and a boiling chip.[13]
-
Distillation : Assemble a simple distillation apparatus. Heat the flask to distill the alkene products as they are formed. The distillate will be cloudy as it co-distills with water.[13]
-
Work-up : Transfer the distillate to a separatory funnel. Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.[13]
-
Drying : Separate the organic layer and dry it with an anhydrous salt like magnesium sulfate.[13]
-
Characterization :
-
Qualitative Tests : Test for the presence of alkenes using a bromine solution (discoloration indicates a positive test) or a potassium permanganate (B83412) solution (formation of a brown precipitate indicates a positive test).[12]
-
GC Analysis : Analyze the product mixture using gas chromatography (GC) to determine the relative amounts of the different alkene isomers formed.[13]
-
Product Characterization Workflow
Proper characterization is essential to confirm the identity and purity of the synthesized 2-isopropylcyclohexanol.
Caption: Workflow for the characterization of 2-isopropylcyclohexanol.
Safety Information
While specific safety data for 2-isopropylcyclohexanol is limited, data for similar alcohols like isopropanol (B130326) and other cyclohexanols can be used as a guideline.
-
Handling : Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15] Avoid contact with skin and eyes.[14]
-
Fire Safety : The compound is likely flammable. Keep away from heat, sparks, and open flames. Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[15][16]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[14][15]
-
First Aid :
-
Inhalation : Move to fresh air. If breathing is difficult, give oxygen.[14]
-
Skin Contact : Immediately wash off with soap and plenty of water.[14]
-
Eye Contact : Rinse cautiously with water for several minutes.[14][16]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]
-
This guide serves as a foundational resource for professionals working with 2-isopropylcyclohexanol. For specific applications, further experimental validation is recommended.
References
- 1. cis-2-Isopropylcyclohexanol (CAS 10488-25-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 96-07-1 2-isopropylcyclohexanol 2-isopropylcyclohexanol - CAS Database [chemnet.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Cyclohexanol, 2-(1-methylethyl)- [webbook.nist.gov]
- 5. cis-2-Isopropylcyclohexanol [webbook.nist.gov]
- 6. trans-2-Isopropylcyclohexanol [webbook.nist.gov]
- 7. cis-2-Isopropylcyclohexanol | C9H18O | CID 6993454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (+/-)-cis-2-Isopropyl-cyclohexanol | CAS#:10488-25-2 | Chemsrc [chemsrc.com]
- 9. 2-Isopropylcyclohexan-1-ol | C9H18O | CID 95331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. trans-2-Isopropylcyclohexanol - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. prepchem.com [prepchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. shop.biosolve-chemicals.eu [shop.biosolve-chemicals.eu]
- 16. fishersci.com [fishersci.com]
